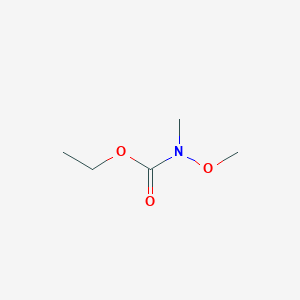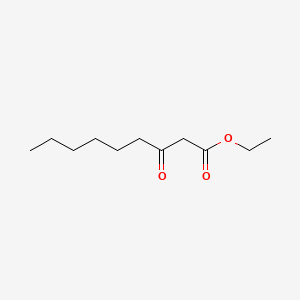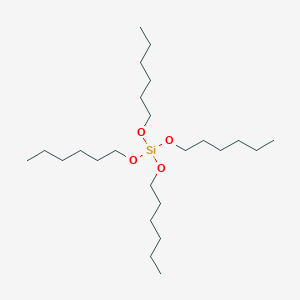
1,2-ジアジドエタン
説明
1,2-Diazidoethane, also known as DEA, is a colorless and odorless liquid compound that is commonly used in organic synthesis. It is a highly reactive compound that contains two azide groups and an ethane backbone. DEA has been widely studied for its potential use in various scientific research applications due to its unique properties.
科学的研究の応用
1,2-ジアジドエタンの用途に関する包括的な分析
1,2-ジアジドエタンは、科学研究において様々な用途を持つ汎用性の高い化合物です。以下に、そのユニークな用途の詳細な分析を示します。各用途は別のセクションに分けられています。
イミダゾールの合成: 1,2-ジアジドエタンは、医薬品において重要なヘテロ環式化合物であるイミダゾールの合成において重要な役割を果たします。 水溶液中で照射すると、1,2-ジアジドエタンはイミダゾールを生成し、NMR分光法およびGC-MS分析によってその生成が確認されています 。このプロセスは、N-ヘテロ環化学におけるビルディングブロックとしての化合物の重要性を強調しています。
ジイミンの形成: この化合物は、特に1,2-ジイミノエタンのジイミン形成における重要な中間体として機能します。 極低温マトリックス単離IRおよびUV/Vis分光法による分光学的特性評価により、1,2-ジアジドエタンのUV照射後に1,2-ジイミノエタンの3つのコンフォマーが形成されたことが確認されています 。これらのジイミンは、有機合成において基礎的な役割を果たしています。
合成用試薬: 1,2-ジアジドエタンは、アミン、アルコール、カルボン酸など、様々な化合物の合成における試薬として広く使用されています。その反応性により、材料科学および有機化学に不可欠な複雑な分子を生成することができます。
ヘテロ環式化合物の合成: この化合物は、チアゾール、オキサゾール、イミダゾールなどのヘテロ環式化合物の合成に役立ちます。これらの化合物は、農業から医薬品まで幅広い用途を持ち、1,2-ジアジドエタンの汎用性を示しています。
金属錯体の形成: 1,2-ジアジドエタンは、銅、鉄、ニッケルなどの金属を含む金属錯体の合成に使用されます。これらの錯体は、触媒および材料科学において重要な意味を持っています。
求核反応: 1,2-ジアジドエタンの求核性により、求電子中心を攻撃し、金属イオンなどのルイス酸と安定な錯体を形成することができます。この特性は、様々な化学反応や合成プロセスで活用されています。
分光学的特性評価: この化合物の分光学的特性は十分に特徴付けられておらず、分光学的調査の対象となっています。 複雑な分子構造により、反応機構と分子間相互作用を理解するために貴重な、高い複雑さが生じています.
分解研究: 1,2-ジアジドエタンの分解生成物であるシアン化水素とホルミジンは、マトリックス単離熱分解実験で観測されています。 これらの研究は、極限条件下での化合物の安定性と反応性に関する洞察を提供しています .
作用機序
Target of Action
1,2-Diazidoethane, also known as Azide-C2-Azide, is primarily used in the synthesis of Antibody-Drug Conjugates (ADCs) . The primary targets of this compound are the antibodies to which the ADC cytotoxin is attached .
Mode of Action
The compound acts as a cleavable ADC linker . It facilitates the attachment of an ADC cytotoxin to an antibody . This interaction results in the formation of ADCs, which are designed to target specific cells, such as cancer cells, in the body .
Biochemical Pathways
It is known that the compound plays a crucial role in the formation of adcs . These ADCs, once formed, can interact with various biochemical pathways depending on the specific antibody and cytotoxin used.
Pharmacokinetics
As a chemical reagent used in the synthesis of adcs, its bioavailability would be determined by the properties of the resulting adcs .
Result of Action
The primary result of 1,2-Diazidoethane’s action is the formation of ADCs . These ADCs are designed to deliver cytotoxins specifically to target cells, thereby reducing the impact on healthy cells . The exact molecular and cellular effects would depend on the specific ADC formed.
Action Environment
The action, efficacy, and stability of 1,2-Diazidoethane can be influenced by various environmental factors. These may include the conditions under which the compound is stored and used, such as temperature and pH . It’s important to note that 1,2-Diazidoethane is a flammable substance and should be kept away from open flames and heat sources .
生化学分析
Biochemical Properties
1,2-Diazidoethane is typically used in organic synthesis for N-radical reactions, cyclization reactions, and nucleophilic substitution reactions . It also plays a role in the preparation of other compounds, such as fluorescent dyes and high polymer compounds .
Molecular Mechanism
It is known to participate in N-radical reactions, cyclization reactions, and nucleophilic substitution reactions
Temporal Effects in Laboratory Settings
Upon UV irradiation, 1,2-Diazidoethane forms imidazoles, as indicated by NMR spectroscopy and GC-MS analysis This suggests that the effects of 1,2-Diazidoethane can change over time under certain conditions
特性
IUPAC Name |
1,2-diazidoethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4N6/c3-7-5-1-2-6-8-4/h1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJUFSSWIQWAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN=[N+]=[N-])N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70212072 | |
| Record name | Ethane, 1,2-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
629-13-0 | |
| Record name | 1,2-Diazidoethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=629-13-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,2-diazido- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000629130 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,2-diazido- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70212072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 1,2-diiminoethane and how is it related to 1,2-diazidoethane?
A1: 1,2-Diiminoethane is a key intermediate in the synthesis of imidazoles, a class of nitrogen-containing heterocycles with diverse biological activities. 1,2-Diazidoethane serves as a precursor to 1,2-diiminoethane. Upon UV irradiation, 1,2-diazidoethane undergoes nitrogen extrusion, forming 1,2-diiminoethane. This process has been observed in cryogenic matrices and supported by computational studies. []
Q2: What are the major decomposition products of 1,2-diazidoethane at high temperatures?
A2: When heated to 600 °C in a matrix isolation experiment, 1,2-diazidoethane primarily decomposes into hydrogen cyanide and formaldimine. This decomposition pathway was confirmed through deuterium labeling experiments and computational analysis. []
Q3: Can you elaborate on the synthesis and structural characterization of 1,2-bis(5-carboxyethyl-1H-tetrazolyl)ethane?
A3: 1,2-Bis(5-carboxyethyl-1H-tetrazolyl)ethane, a molecule containing two tetrazole rings, can be synthesized through the reaction of 1,2-diazidoethane with ethyl cyanoformate. This compound has been characterized using various spectroscopic techniques, including IR, mass spectrometry, and NMR spectroscopy. Additionally, its structure has been confirmed by single-crystal X-ray diffraction, revealing its thermal stability and potential as a polymeric precursor. []
Q4: How does the azido gauche effect influence the conformation of 1,2-diazidoethane and related molecules?
A4: The azido gauche effect, a stereoelectronic phenomenon, significantly impacts the conformational preference of 1,2-diazidoethane and similar molecules like N-(2-azidoethyl)ethanamide, 2-azidoethanamine, and 2-azidoethanol. This effect favors the gauche conformation, where the azido groups are closer in space. Theoretical studies using MP2/6-311++G(d,p) calculations have revealed that various factors contribute to the gauche preference, including electrostatic interactions, dispersion forces, orbital interactions, and hydrogen bonding. The relative contributions of these factors depend on the specific molecule and its chemical environment. []
Q5: How does the presence of substituents on the aromatic rings affect the synthesis of 1,2-diaryl-1,2-ethanediamines from 1,2-diaryl-1,2-diazidoethanes?
A5: The introduction of certain substituents, particularly methoxy groups, at the ortho or para positions of the aromatic rings in 1,2-diaryl-1,2-diazidoethanes can lead to unexpected elimination reactions during the reduction process aimed at synthesizing the corresponding 1,2-diaryl-1,2-ethanediamines. This results in the formation of undesirable side products. To overcome this challenge, alternative synthetic routes, such as utilizing aziridine derivatives or reducing the corresponding dioximes, have been employed to successfully obtain the desired diamines. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



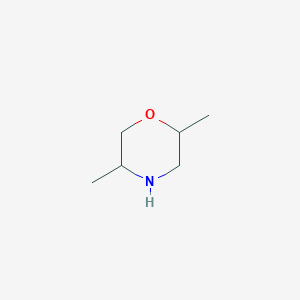

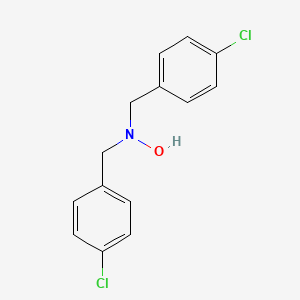
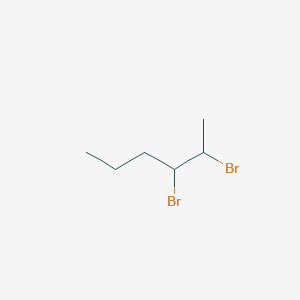
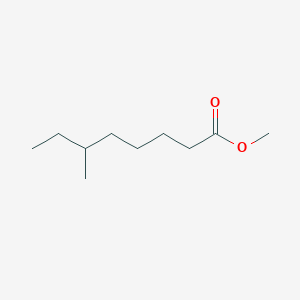

![Spiro[2.3]hexan-5-one](/img/structure/B1593669.png)
